Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It features a piperidine ring substituted with an ethyl ester group and a 1,3-dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 1,3-dioxolane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl-4-(1,3-Dioxolan-2-yl)piperidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht für seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und antiviraler Eigenschaften.

Medizin: Erforscht für seinen möglichen Einsatz in der Arzneimittelentwicklung, insbesondere bei der Gestaltung von Piperidin-basierten Pharmazeutika.

Industrie: In der Produktion von Feinchemikalien und als Baustein bei der Synthese von Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-(1,3-Dioxolan-2-yl)piperidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Der 1,3-Dioxolanring kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern und so die Interaktion mit biologischen Zielstrukturen erleichtern .

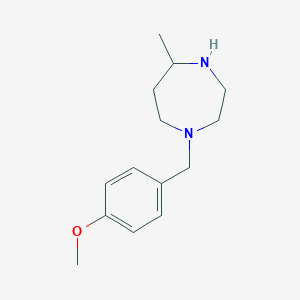

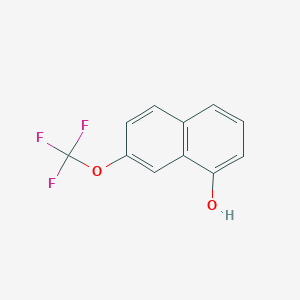

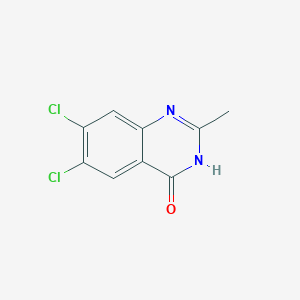

Ähnliche Verbindungen:

Piperidincarboxylate: Verbindungen wie Ethyl-4-piperidincarboxylat weisen strukturelle Ähnlichkeiten auf, fehlen aber dem 1,3-Dioxolanring.

Dioxolanderivate: Verbindungen wie 1,3-Dioxolan-2-on haben ähnliche Ringstrukturen, aber unterschiedliche funktionelle Gruppen.

Einzigartigkeit: Ethyl-4-(1,3-Dioxolan-2-yl)piperidin-1-carboxylat ist einzigartig durch das Vorhandensein sowohl des Piperidin- als auch des 1,3-Dioxolanrings, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination erhöht seine Vielseitigkeit in verschiedenen Anwendungen und macht es zu einer wertvollen Verbindung in Forschung und Industrie .

Wirkmechanismus

The mechanism of action of Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The 1,3-dioxolane ring may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Piperidinecarboxylates: Compounds like Ethyl 4-piperidinecarboxylate share structural similarities but lack the 1,3-dioxolane ring.

Dioxolane Derivatives: Compounds such as 1,3-dioxolan-2-one have similar ring structures but different functional groups.

Uniqueness: Ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate is unique due to the presence of both the piperidine and 1,3-dioxolane rings, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications, making it a valuable compound in research and industry .

Eigenschaften

Molekularformel |

C11H19NO4 |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

ethyl 4-(1,3-dioxolan-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-2-14-11(13)12-5-3-9(4-6-12)10-15-7-8-16-10/h9-10H,2-8H2,1H3 |

InChI-Schlüssel |

CKALVVHIKMPBRL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1CCC(CC1)C2OCCO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)